molecular formula C15H17N3O B280409 N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

Katalognummer B280409
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: RXWAJMOAXSDYEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as Cpd22, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

Wirkmechanismus

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a selective inhibitory effect on CK2, without affecting other kinases. This specificity is important for minimizing off-target effects and reducing toxicity. In addition, N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, without affecting normal cells. These effects suggest that N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has the potential to be a safe and effective cancer therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is its high potency and selectivity for CK2, making it a valuable tool for studying CK2 signaling pathways in cancer cells. However, one limitation is the lack of clinical data on the safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in humans. Further studies are needed to determine the optimal dosage and administration route for N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in cancer patients.

Zukünftige Richtungen

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. One potential direction is to investigate the synergistic effects of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore the potential of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Finally, further studies are needed to determine the safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in clinical trials, which will be important for its translation into clinical practice.
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Its high potency and selectivity for CK2 make it a valuable tool for studying CK2 signaling pathways in cancer cells. Further studies are needed to determine its optimal dosage and administration route, as well as its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 2,3-dihydro-1H-inden-5-amine in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. This synthesis method has been optimized to produce high yields of pure N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. In vitro studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide reduces tumor growth and metastasis in mouse models of cancer. These results suggest that N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has the potential to be a promising therapeutic agent for cancer treatment.

Eigenschaften

Molekularformel

C15H17N3O

Molekulargewicht

255.31 g/mol

IUPAC-Name

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C15H17N3O/c1-10-14(9-16-18(10)2)15(19)17-13-7-6-11-4-3-5-12(11)8-13/h6-9H,3-5H2,1-2H3,(H,17,19)

InChI-Schlüssel

RXWAJMOAXSDYEN-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)C(=O)NC2=CC3=C(CCC3)C=C2

Kanonische SMILES

CC1=C(C=NN1C)C(=O)NC2=CC3=C(CCC3)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.